molecular formula C32H42F3N5O6 B1683553 マレ酸ビクリビロク CAS No. 599179-03-0

マレ酸ビクリビロク

カタログ番号: B1683553
CAS番号: 599179-03-0
分子量: 649.7 g/mol
InChIキー: GXINKQQWHLIBJA-UCIBKFKQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Vicriviroc maleate is a compound that has been evaluated in clinical studies (Phase 1 through Phase 3) for its pharmacokinetics, safety, and tolerability . Also known as SCH 417690 and SCH-D, vicriviroc is a pyrimidine-based drug that inhibits the interaction of HIV-1 with CCR5 .

Scientific Research Applications
Vicriviroc is a piperazine-based CCR5 receptor antagonist with activity against human immunodeficiency virus . It is designed to bind to CCR5 and inhibit the entry of HIV into CD4 cells .

Mechanism of Action
Vicriviroc functions as a noncompetitive allosteric antagonist of CCR5 . Administered orally, it is effective at nanomolar concentrations, allowing for once-daily dosing . Vicriviroc binds to a small hydrophobic pocket between the transmembrane helices near the extracellular surface of the CCR5 receptor . Binding to this pocket induces a conformational change of the extracellular segment of CCR5 and prevents the binding of gp120 to the target cell, thus preventing the virus from entering the target cell .

Specific binding interactions between CCR5 and vicriviroc involve the trifluoromethyl phenyl group of vicriviroc interacting with the I198 residue on the fifth transmembrane helix (TM5) of CCR5 through hydrophobic interactions . Electrostatic interactions may also form between the positively charged tertiary nitrogen group of vicriviroc and the hydrophilic region provided by E238 residue on TM7 of CCR5 . Additional interactions include the Y108 residue on TM3 and Y251 on TM6 .

Clinical Trials
Vicriviroc has undergone several clinical trials to assess its efficacy and safety in treating HIV-1 infection .

  • Monotherapy Trials : Vicriviroc demonstrated a significant decrease in HIV RNA in R5-infected subjects . In a 14-day monotherapy trial in HIV-infected adults, the mean decline from baseline of HIV RNA achieved 1.5 log10 or greater in all treatment groups (10, 25, 50 mg, b.i.d.) .
  • Phase II Trials : A phase II trial in treatment-naive HIV-1 infected subjects was discontinued due to an increased rate of virologic relapse in subjects administered vicriviroc compared to control subjects . However, further investigations suggested that the administered dosage of vicriviroc may have been too low . A new Phase II trial of treatment-naive HIV-1 patients is currently underway .
    • A 48-week phase II trial (ACTG5211) examining the safety and efficacy of 5, 10, and 15 mg doses of vicriviroc found that patients in the 10 mg and 15 mg vicriviroc treatment groups achieved a median decrease in viral load of 1.92 and 1.44 (log10 copies/mL) and a median increase in CD4 cell count of 130 and 96 (cell/uL) from baseline, respectively . More patients in the vicriviroc groups had undetectable virus at 48 weeks (HIV-1 RNA <400/<50 copies/ml) compared to those in the placebo group (57/37 percent and 43/27 percent vs. 14/11 percent, respectively) .
    • A 48-week phase II trial (VICTOR-E1) examining administration of 20 or 30 mg dosages of vicriviroc in addition to a > 3-drug optimized background therapy (OBT) regimen that included a ritonavir-boosted protease inhibitor was reported in February 2008 . Investigators concluded that, “‘Vicriviroc 30 or 20 mg once daily plus ritonavir-containing OBT provided sustained viral suppression in treatment-experienced subjects and increased CD4 cell counts regardless of the number of active drugs in OBT" .
  • Phase III Trials : As of May 2008, two phase III trials (VICTOR-E3 and VICTOR E4) in treatment-experienced patients were initiated . However, the late-stage clinical trials did not meet their primary efficacy endpoints, and Merck decided not to pursue regulatory approval for the drug as of January 2010 .

Pharmacokinetic/Pharmacodynamic Modeling
A study explored the relationship between antiretroviral effect and plasma concentrations of vicriviroc . Eighty-six treatment-experienced subjects failing their current antiretroviral regimens were randomized to add vicriviroc 5, 10, or 15 mg QD or placebo for two weeks . Beyond week 2, subjects were changed to optimized background antiretroviral treatment while continuing vicriviroc or placebo . Plasma samples collected at weeks 2 and 8 were assayed for vicriviroc concentrations and combined with vicriviroc concentration data from 110 seronegative individuals enrolled in five phase 1 studies . An inhibitory Emax model was used to assess pharmacokinetic/pharmacodynamic relationships, and recursive partitioning was applied to determine the breakpoint in vicriviroc PK parameters associated with virologic suppression .

Significant breakpoints of vicriviroc Cmin, Cmax, and AUC, separating high from low likelihood of response at week 2, were 53.7 ng/ml, 72.4 ng/mL, and 1460 hrng/mL, respectively . Approximately 70% of subjects achieved a greater than one log viral load decrease when vicriviroc trough concentrations were higher than 53.7 ng/mL, or the AUC was higher than 1460 hrng/ml . Patient characteristics such as race, gender, age, or body weight did not significantly impact vicriviroc efficacy .

Intravaginal Rings
Vicriviroc is also being studied in combination with other active ingredients in intravaginal rings (IVRs) for potential use as a drug delivery system .

  • MTN-028 Trial : A Phase 1 pharmacokinetic trial of two intravaginal rings (IVRs) containing different dose strengths of vicriviroc (MK-4176) and MK-2048 was conducted . The study involved healthy, HIV-uninfected, sexually abstinent women between the ages of 18-45 . The IVRs contained a combination of vicriviroc (VCV) (MK-4176) and MK-2048 with different dose strengths :
    • MK-2048A IVR (Low Dose): 91 mg of VCV (MK-4176) + 10 mg of MK-2048
    • MK-2048A IVR (Original Dose): 182 mg of VCV (MK-4176) + 30 mg of MK-2048
  • MTN-027 Trial : The pharmacokinetics, safety, and tolerability of oral VCV maleate (MK-7690) have been evaluated in clinical studies (Phase 1 through Phase 3) .

Adverse drug events
Vicriviroc is associated with potential adverse drug events, so tap into our Clinical API for life-saving information on contraindications & blackbox warnings, population restrictions, harmful risks, & more. Avoid life-threatening adverse drug events with our Clinical API .

作用機序

ビクリビロクマレアートは、CCR5受容体の細胞外表面付近の膜貫通ヘリックス間に位置する疎水性ポケットに非競合的に結合することで効果を発揮します。 このアロステリック拮抗作用により、タンパク質に構造変化が生じ、gp120がCCR5に結合することができなくなります。 その結果、HIVの細胞への侵入が阻害されます .

6. 類似の化合物との比較

ビクリビロクマレアートは、マラビロクやレロンリマブなどの他のCCR5拮抗薬と比較されています。 これらの化合物はいずれもHIV-1とCCR5の相互作用を阻害しますが、ビクリビロクマレアートは、特定の結合ポケットとアロステリック拮抗作用のメカニズムがユニークです 。 類似の化合物には、以下のようなものがあります。

準備方法

The synthesis of vicriviroc maleate involves multiple steps, including the formation of the pyrimidine core and the subsequent attachment of various functional groups. The synthetic route typically involves the following steps:

Industrial production methods for vicriviroc maleate involve optimizing these synthetic routes to achieve high yields and purity. This typically includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

化学反応の分析

ビクリビロクマレアートは、以下の化学反応を含め、様々な化学反応を起こします。

これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます これらの反応によって生成される主な生成物には、ビクリビロクマレアートの酸化誘導体、還元誘導体、置換誘導体があります .

4. 科学研究での応用

ビクリビロクマレアートには、以下のような科学研究での応用があります。

類似化合物との比較

Vicriviroc maleate is compared with other CCR5 antagonists such as maraviroc and leronlimab. While all these compounds inhibit the interaction of HIV-1 with CCR5, vicriviroc maleate is unique in its specific binding pocket and allosteric antagonism mechanism . Similar compounds include:

生物活性

Vicriviroc maleate, a potent CCR5 antagonist, has emerged as a significant compound in the treatment of HIV-1, particularly targeting R5-tropic strains of the virus. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant data and case studies.

Vicriviroc functions as a noncompetitive allosteric antagonist of the CCR5 receptor. By binding to a specific hydrophobic pocket on the CCR5 receptor, it induces conformational changes that prevent the binding of the HIV envelope protein gp120. This inhibition effectively blocks viral entry into host cells, making it a crucial player in HIV treatment strategies .

Pharmacokinetics

The pharmacokinetic properties of vicriviroc indicate a favorable profile for once-daily oral administration. Key pharmacokinetic parameters include:

  • Half-life : Allows for once-daily dosing.
  • Bioavailability : Enhanced when used in conjunction with ritonavir, a protease inhibitor that increases vicriviroc levels in the bloodstream.
  • Minimal drug interactions : Demonstrated compatibility with other antiretrovirals .

Summary of Clinical Trials

Vicriviroc has undergone several clinical trials to assess its efficacy in both treatment-naïve and treatment-experienced patients. Notable findings include:

  • Phase II Trials : A trial (ACTG A5211) involving 118 treatment-experienced patients showed significant viral load reductions after two weeks of vicriviroc treatment (decreases ranging from 1.51 to 1.68 log10 copies/mL) compared to placebo (0.29 log10 copies/mL) .
  • Long-term Efficacy : In a 48-week study, patients receiving vicriviroc exhibited greater increases in CD4 cell counts (130 and 96 cells/mm³ for 10 mg and 15 mg doses respectively) compared to placebo groups .
Study PhasePatient GroupDosage (mg)Viral Load Reduction (log10)CD4 Cell Count Increase (cells/mm³)
Phase IITreatment-experienced5, 10, 151.51 - 1.68Up to 142
Phase IITreatment-naïve30Significant declineNot specified

Safety Profile

While vicriviroc demonstrates promising antiviral activity, some concerns regarding its safety have emerged:

  • Malignancy Incidents : In clinical trials, cases of lymphoma and adenocarcinoma were reported among patients receiving vicriviroc. However, the relationship between vicriviroc and these malignancies remains uncertain .
  • Cardiac Effects : Compared to earlier CCR5 antagonists like SCH-C, vicriviroc shows reduced affinity for the hERG channel, suggesting a lower risk for cardiac side effects .

Case Study Overview

A late-breaking study presented at the Sixteenth International AIDS Conference highlighted vicriviroc's effectiveness in treatment-experienced patients with CCR5-tropic virus. The study demonstrated:

  • All doses of vicriviroc led to greater decreases in viral load compared to placebo.
  • Patients reported tolerable side effects similar across all treatment arms.

特性

IUPAC Name

(Z)-but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38F3N5O2.C4H4O4/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;5-3(6)1-2-4(7)8/h6-9,18-19,24H,10-17H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t19-,24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXINKQQWHLIBJA-UCIBKFKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42F3N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

599179-03-0
Record name Vicriviroc maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0599179030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 599179-03-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VICRIVIROC MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP3QG127N9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vicriviroc maleate
Reactant of Route 2
Reactant of Route 2
Vicriviroc maleate
Reactant of Route 3
Reactant of Route 3
Vicriviroc maleate
Reactant of Route 4
Reactant of Route 4
Vicriviroc maleate
Reactant of Route 5
Reactant of Route 5
Vicriviroc maleate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Vicriviroc maleate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。